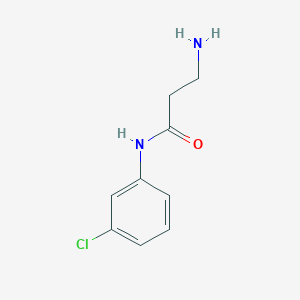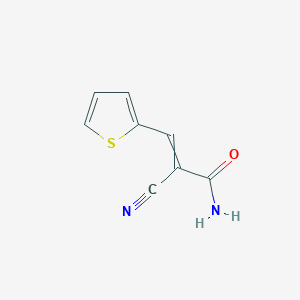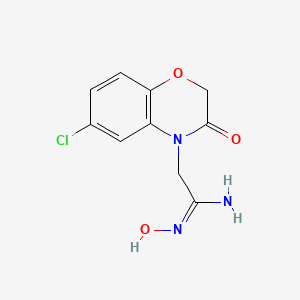
calcium;2-oxo-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline solid that is soluble in water and alcohol but less soluble in organic solvents . This compound is used in various chemical syntheses and laboratory research.
Métodos De Preparación
Calcium;2-oxo-3-phenylpropanoate can be synthesized by reacting phenylpyruvic acid with calcium carbonate in an ethanol solution. The reaction proceeds as follows :
C10H9COCH2COOH+CaCO3+2ROH→C10H10KO4+Ca(RO)2+H2O+CO2
In this reaction, ROH represents ethanol. The product is then purified and crystallized to obtain the final compound.
Análisis De Reacciones Químicas
Calcium;2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Calcium;2-oxo-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of various chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of calcium;2-oxo-3-phenylpropanoate involves its interaction with enzymes and metabolic pathways. It can be converted into corresponding amino acids through transamination or amination in the blood, which helps in the reuse of urea nitrogen and reduces its content in the blood . This property makes it useful in treating conditions like chronic renal failure and renal insufficiency.
Comparación Con Compuestos Similares
Calcium;2-oxo-3-phenylpropanoate is similar to other α-keto acids, such as:
Calcium pyruvate: Used in weight loss and athletic performance enhancement.
Calcium α-ketoglutarate: Used in bodybuilding supplements and as a nitrogen scavenger.
Calcium oxaloacetate: Studied for its potential in extending lifespan and improving metabolic health.
What sets this compound apart is its specific role in reducing urea nitrogen content in the blood and its applications in treating renal conditions .
Propiedades
Fórmula molecular |
C9H7CaO3+ |
|---|---|
Peso molecular |
203.23 g/mol |
Nombre IUPAC |
calcium;2-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C9H8O3.Ca/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+2/p-1 |
Clave InChI |
HWJVDRINZHMJEI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide](/img/structure/B11727091.png)

![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
![3-({4-[1-(Hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B11727098.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)


![6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B11727128.png)
![[(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)

![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)

![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)
